molecular formula C20H22N4O3S B10941121 N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10941121
M. Wt: 398.5 g/mol
InChI Key: PFDNOVBTRGAMCS-UHFFFAOYSA-N
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Description

N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazones with alkynes to form the pyrazole ring, followed by sulfonylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:

Uniqueness

N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-[(2,5-dimethylphenyl)sulfonylamino]phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-4-24-18(10-11-21-24)20(25)22-16-6-5-7-17(13-16)23-28(26,27)19-12-14(2)8-9-15(19)3/h5-13,23H,4H2,1-3H3,(H,22,25)

InChI Key

PFDNOVBTRGAMCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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